Peptide P60
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Overview
Description
Peptide P60 is a synthetic peptide known for its ability to inhibit the activity of the transcription factor FOXP3, which plays a crucial role in the regulation of immune responses.
Preparation Methods
Synthetic Routes and Reaction Conditions: Peptide P60 is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions: Peptide P60 can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic reagents such as sodium azide or thiol compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
Peptide P60 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating immune responses by inhibiting FOXP3 activity.
Medicine: Explored as a potential therapeutic agent in cancer immunotherapy, particularly for its ability to enhance the efficacy of cytokine-induced killer cells against cancer cells
Mechanism of Action
Peptide P60 exerts its effects by inhibiting the nuclear translocation and activity of FOXP3, a transcription factor that regulates the development and function of regulatory T cells (Tregs). By inhibiting FOXP3, this compound reduces the suppressive activity of Tregs, thereby enhancing the immune response against cancer cells. This mechanism involves the disruption of FOXP3’s interaction with other transcription factors and co-repressors .
Comparison with Similar Compounds
Peptide P301: Another synthetic peptide with similar inhibitory effects on FOXP3.
Peptide P60.4Ac: A modified version of this compound with enhanced stability and activity
Uniqueness: this compound is unique in its specific inhibition of FOXP3, making it a valuable tool in immunotherapy research. Its ability to selectively target regulatory T cells without affecting other immune cells sets it apart from other compounds .
Properties
Molecular Formula |
C95H132N24O20S2 |
---|---|
Molecular Weight |
1994.3 g/mol |
IUPAC Name |
(3S)-4-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C95H132N24O20S2/c1-55(79(124)111-68(93(138)139)40-46-141-3)106-85(130)69(47-56-23-8-4-9-24-56)113-88(133)72(50-59-29-14-7-15-30-59)116-91(136)76-36-22-44-119(76)92(137)74(51-60-53-105-63-33-17-16-31-61(60)63)117-84(129)67(39-45-140-2)110-81(126)64(34-18-19-41-96)107-82(127)65(35-21-43-104-95(101)102)108-86(131)71(49-58-27-12-6-13-28-58)115-90(135)75(54-120)118-83(128)66(37-38-77(98)121)109-87(132)70(48-57-25-10-5-11-26-57)114-89(134)73(52-78(122)123)112-80(125)62(97)32-20-42-103-94(99)100/h4-17,23-31,33,53,55,62,64-76,105,120H,18-22,32,34-52,54,96-97H2,1-3H3,(H2,98,121)(H,106,130)(H,107,127)(H,108,131)(H,109,132)(H,110,126)(H,111,124)(H,112,125)(H,113,133)(H,114,134)(H,115,135)(H,116,136)(H,117,129)(H,118,128)(H,122,123)(H,138,139)(H4,99,100,103)(H4,101,102,104)/t55-,62-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-/m0/s1 |
InChI Key |
CYTCHHWJGBKDPS-UZFQJSGKSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)N |
Canonical SMILES |
CC(C(=O)NC(CCSC)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)N |
Origin of Product |
United States |
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